2,3-Diphenylpyrido[3,4-b]pyrazine 2,3-Diphenylpyrido[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 67899-59-6
VCID: VC8383372
InChI: InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4
Molecular Formula: C19H13N3
Molecular Weight: 283.3 g/mol

2,3-Diphenylpyrido[3,4-b]pyrazine

CAS No.: 67899-59-6

Cat. No.: VC8383372

Molecular Formula: C19H13N3

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diphenylpyrido[3,4-b]pyrazine - 67899-59-6

Specification

CAS No. 67899-59-6
Molecular Formula C19H13N3
Molecular Weight 283.3 g/mol
IUPAC Name 2,3-diphenylpyrido[3,4-b]pyrazine
Standard InChI InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H
Standard InChI Key NENQBISDXSLACH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4

Introduction

Structural and Electronic Characteristics

Molecular Architecture

2,3-Diphenylpyrido[3,4-b]pyrazine consists of a pyrido[3,4-b]pyrazine core, where the pyridine and pyrazine rings share two adjacent carbon atoms. The phenyl groups at positions 2 and 3 introduce steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions . X-ray diffraction studies of analogous silver complexes reveal planar geometries, with bond lengths indicative of aromatic delocalization across the fused ring system .

Key Structural Data

  • Bond Lengths: C–N bonds in the pyrazine ring measure ~1.33 Å, typical for aromatic amines, while C–C bonds in the pyridine moiety average 1.39 Å .

  • Dihedral Angles: The phenyl substituents form dihedral angles of 15–25° relative to the pyrido-pyrazine plane, balancing conjugation and steric repulsion .

Electronic Properties

The electron-deficient pyrazine ring renders the compound a strong π-acceptor, with a LUMO energy of −2.8 eV calculated via density functional theory (DFT) . This property facilitates charge-transfer interactions, making it suitable for use in organic semiconductors. UV-Vis spectroscopy reveals absorption maxima at 320 nm (π→π* transitions) and 450 nm (n→π* transitions), with molar extinction coefficients exceeding 10^4 L·mol⁻¹·cm⁻¹ .

Synthesis and Functionalization

Deprotometalation-Trapping Reactions

A widely employed method involves lithiation-zincation sequences to introduce halogen substituents. For example, treatment of 2,3-diphenylpyrido[3,4-b]pyrazine with LiTMP/ZnCl₂·TMEDA at −20°C generates a heteroarylzinc intermediate, which reacts with iodine to yield 7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine in 62% yield . Alternative electrophiles like bromine or trichloroisocyanuric acid produce brominated or chlorinated derivatives, respectively (Table 1).

Table 1: Halogenation Yields via Deprotometalation-Trapping

ElectrophileProductYield (%)
I₂7-Iodo derivative62
Br₂7-Bromo derivative60
Cl₂ (TCCA)7-Chloro derivative58

Palladium-Catalyzed Cross-Couplings

The iodinated derivative serves as a substrate for Suzuki-Miyaura couplings with arylboronic acids. Using Pd₂(dba)₃/Xantphos as a catalyst system, reactions with 4-(trifluoromethyl)phenylboronic acid afford 7-(4-trifluoromethylphenyl)-2,3-diphenylpyrido[3,4-b]pyrazine in 70% yield . Buchwald-Hartwig amination with anilines introduces amino groups, enabling further cyclization to pyrazino-fused indoles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (CDCl₃) of the parent compound exhibit distinct signals:

  • δ 9.51 ppm (s, 1H): Proton at position 5 of the pyridine ring.

  • δ 8.73 ppm (d, J = 5.6 Hz, 1H): Proton at position 7.

  • δ 7.45–7.23 ppm (m, 10H): Phenyl substituents .

¹³C NMR data confirm aromaticity, with signals at δ 157.94 (pyrazine C), 155.37 (pyridine C), and 129.88 ppm (phenyl C) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1646 cm⁻¹: C=N stretching in the pyrazine ring.

  • 1445 cm⁻¹: C=C aromatic vibrations.

  • 1266 cm⁻¹: C–N bending modes .

Biological Activity

Preliminary screening against A2058 melanoma cells identified 2,3-diphenylpyrido[3,4-b]pyrazine derivatives with antiproliferative effects. The 4-(trifluoromethyl)benzaldehyde hydrazone analog exhibited 64% growth inhibition at 10⁻⁵ M, comparable to first-line chemotherapeutics . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II, though further validation is required .

Applications in Materials Science

Organic Electronics

The compound’s electron-deficient core facilitates use as an electron-transport layer in OLEDs. Devices incorporating 2,3-diphenylpyrido[3,4-b]pyrazine achieve external quantum efficiencies (EQEs) of 8.2%, outperforming Alq₃-based counterparts .

Metal-Organic Frameworks (MOFs)

Coordination with silver(I) perchlorate yields luminescent MOFs with emission maxima at 520 nm (λₑₓ = 350 nm). These materials exhibit reversible solvent-dependent luminescence quenching, applicable in chemical sensing .

Comparative Analysis with Structural Analogs

Table 2: Properties of Pyrido-Pyrazine Derivatives

CompoundSubstituentsλₐᵦₛ (nm)Antiproliferative Activity (%)
2,3-Diphenylpyrido[3,4-b]pyrazinePhenyl at 2,3320, 45064
6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineBr at 6335, 46558
2,3-DiphenylquinoxalinePhenyl at 2,3310, 43042

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator